molecular formula C21H21PS B1618346 Tris(4-methylphenyl)phosphine sulfide CAS No. 6224-65-3

Tris(4-methylphenyl)phosphine sulfide

Cat. No. B1618346
CAS RN: 6224-65-3
M. Wt: 336.4 g/mol
InChI Key: ITFYRQZRIAGVPR-UHFFFAOYSA-N
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Description

Tris(4-methylphenyl)phosphine sulfide is an organophosphorus compound with the chemical formula (C~6~H~4~CH~3~)~3~PS . It is a derivative of phosphine, where three 4-methylphenyl groups are attached to a central phosphorus atom. This compound is widely used as a ligand in organometallic chemistry and homogeneous catalysis .


Molecular Structure Analysis

The molecular structure of tris(4-methylphenyl)phosphine sulfide consists of a central phosphorus atom (P) bonded to three 4-methylphenyl groups (C~6~H~4~CH~3~) and a sulfur atom (S). The compound adopts a symmetrical arrangement, with the substituents on the phosphorus atom oriented in a gauche, gauche, gauche conformation relative to the P=S bond .


Chemical Reactions Analysis

These reactions highlight its utility as a versatile ligand in coordination chemistry and catalysis .

Scientific Research Applications

  • Conformational Analysis : Tris(4-methylphenyl)phosphine and its derivatives, including the sulfide variant, exhibit specific conformational properties. They exist in solution as a single symmetrical conformer with a gauche, gauche, gauche orientation of the substituents on the phosphorus atom (Kuznetsova et al., 2020).

  • Molecular and Crystal Structures : The molecular and crystal structures of various phosphine compounds, including tris(4-methylphenyl)phosphine sulfide, have been determined using X-ray diffraction. This research aids in understanding the geometric structure of these compounds (Sterkhova et al., 2019).

  • Catalysis in Aqueous Phase : Amphiphilic phosphines, like Tris(4-methylphenyl)phosphine sulfide, have been synthesized and used for catalysis in aqueous phases, particularly in hydroformylation reactions (Hanson et al., 1998).

  • Reductive Cleavage of Disulfides : Certain phosphine compounds, like Tris(2-carboxyethyl)phosphine, have been used for the reductive cleavage of disulfide bonds in peptides and proteins, suggesting potential applications for tris(4-methylphenyl)phosphine sulfide in similar biochemical systems (Cline et al., 2004).

  • Coordination Chemistry and Catalyst Development : The synthesis of tris(4-methylphenyl)phosphine sulfide and its use in coordination chemistry and catalyst development for various reactions have been explored. This includes its potential role in processes such as hydroformylation and hydrogenation (James & Lorenzini, 2010).

  • Extraction of Metals : Organophosphine sulphides, including derivatives similar to tris(4-methylphenyl)phosphine sulfide, have been investigated for their potential use in extracting metals from aqueous solutions, such as the recovery of rhodium from nitric acid solutions (Longden et al., 1986).

properties

IUPAC Name

tris(4-methylphenyl)-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21PS/c1-16-4-10-19(11-5-16)22(23,20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITFYRQZRIAGVPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)P(=S)(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00211290
Record name Phosphine sulfide, tris(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00211290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6224-65-3
Record name Phosphine sulfide, tris(4-methylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006224653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphine sulfide, tris(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00211290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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